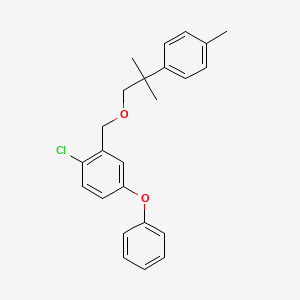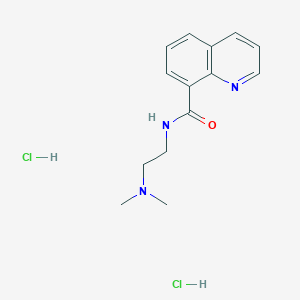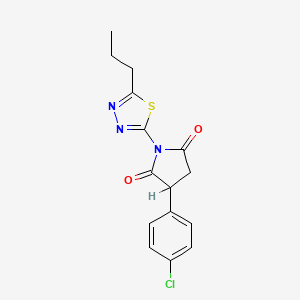
N-Erucylstearamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Erucylstearamide: is a long-chain fatty acid amide with the molecular formula C40H79NO N-[(E)-docos-13-enyl]octadecanamide . This compound is characterized by its high molecular weight and unique structure, which includes both erucic acid and stearic acid moieties. It is commonly used in various industrial applications due to its excellent lubricating properties and thermal stability .
準備方法
Synthetic Routes and Reaction Conditions: N-Erucylstearamide can be synthesized through the reaction of erucic acid with stearic acid amide. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity. One common method involves the use of N-hydroxysuccinimide-acrylamide ester as a crosslinker to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are designed to be energy-efficient and environmentally friendly. The use of co-reactants and optimized reaction conditions helps in achieving a high degree of substitution and product purity .
化学反応の分析
Types of Reactions: N-Erucylstearamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS) is commonly used as a catalyst in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-Erucylstearamide has a wide range of applications in scientific research, including:
Chemistry: Used as a lubricant and stabilizer in various chemical processes.
Biology: Studied for its potential role in cell membrane stabilization and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of high-performance lubricants and coatings .
作用機序
The mechanism of action of N-Erucylstearamide involves its interaction with cell membranes and various molecular targets. It is believed to exert its effects by stabilizing cell membranes and modulating signaling pathways. The compound may also interact with specific receptors and enzymes, influencing various biochemical processes .
類似化合物との比較
- N-Stearoyl erucamide
- N-Oleoyl stearamide
- N-Palmitoyl stearamide
Comparison: N-Erucylstearamide is unique due to its combination of erucic acid and stearic acid moieties, which confer distinct physical and chemical properties. Compared to similar compounds, it offers superior thermal stability and lubricating properties, making it highly valuable in industrial applications .
特性
CAS番号 |
95548-49-5 |
|---|---|
分子式 |
C40H79NO |
分子量 |
590.1 g/mol |
IUPAC名 |
N-[(E)-docos-13-enyl]octadecanamide |
InChI |
InChI=1S/C40H79NO/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-41-40(42)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-39H2,1-2H3,(H,41,42)/b19-17+ |
InChIキー |
HDFGRGDDXJURFG-HTXNQAPBSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCC/C=C/CCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















